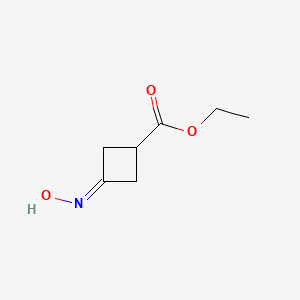

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate

Overview

Description

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate is a cyclobutane derivative characterized by a hydroxyimino (oxime) group at the 3-position and an ethyl ester at the 1-position. The hydroxyimino group introduces tautomerism (E/Z isomerism) and nucleophilic reactivity, distinguishing it from analogs with hydroxyl, oxo, or hydroxymethyl substituents.

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate generally follows a two-step approach:

- Step 1: Synthesis of ethyl 3-oxocyclobutane-1-carboxylate (the keto-ester precursor).

- Step 2: Conversion of the keto group to the hydroxyimino group via oximation.

Detailed Preparation Methods

Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate

This keto-ester is typically prepared by esterification or direct oxidation of cyclobutane derivatives. A representative method involves:

- Starting from 3-oxocyclobutane-1-carboxylic acid.

- Esterification with ethanol under acidic or coupling reagent conditions to yield the ethyl ester.

For example, a procedure analogous to benzyl ester synthesis was reported, where 3-oxocyclobutane carboxylic acid is reacted with an alcohol (benzyl or ethyl) in the presence of coupling agents like EDC and catalysts such as DMAP, under nitrogen atmosphere, followed by chromatographic purification to obtain high yields (~96%) of the ester as a clear oil.

Oximation to Form this compound

The key step is the conversion of the ketone group at the 3-position to an oxime. This is typically achieved by reaction with hydroxylamine hydrochloride in the presence of a base.

- A common protocol involves refluxing the keto-ester with hydroxylamine hydrochloride and a base such as sodium hydroxide or sodium bicarbonate in ethanol.

- The reaction is monitored by IR spectroscopy to confirm oxime formation.

- After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization from ethanol to yield the oxime compound with good purity and yields around 68% reported in similar cyclobutane oxime syntheses.

Representative Experimental Procedure

Comparative Table of Preparation Parameters

| Parameter | Esterification Step | Oximation Step |

|---|---|---|

| Starting Material | 3-oxocyclobutane-1-carboxylic acid | Ethyl 3-oxocyclobutane-1-carboxylate |

| Reagents | Ethanol, EDC, DMAP | Hydroxylamine hydrochloride, NaOH or NaHCO3 |

| Solvent | Methylene chloride or ethanol | Ethanol |

| Temperature | Room temperature, overnight | Reflux, 10 min to several hours |

| Atmosphere | Nitrogen | Ambient |

| Purification | Silica gel chromatography | Filtration, recrystallization |

| Yield | Up to 96% | ~68% |

| Key Analytical Techniques | NMR, HRMS | IR spectroscopy, melting point |

Additional Notes

- Alternative synthetic routes may involve Grignard reactions on 3-oxocyclobutane-1-carboxylic acid to introduce substituents before oximation, allowing stereochemical control and derivative synthesis.

- The use of coupling agents like EDC and catalysts like DMAP facilitates ester formation under mild conditions, compatible with sensitive functional groups.

- The oximation step is generally robust and adaptable to various cyclobutane keto-esters, enabling the synthesis of libraries of hydroxyimino derivatives for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclobutanecarboxylates.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate serves as a crucial intermediate for the construction of complex organic molecules. It undergoes various chemical reactions, including:

- Oxidation : Converts to oximes or nitriles using agents like potassium permanganate.

- Reduction : Forms amines through reactions with reducing agents like lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions, replacing the hydroxyimino group with other functional groups.

Biology

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets and pathways. Its biological activity includes:

- Enzyme Interaction : Acts as an inhibitor or activator for certain enzymes, influencing biochemical pathways.

- Antimicrobial Properties : Studies have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with viability reductions observed at concentrations above 50 µg/mL.

| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 78 |

Medicine

This compound is being explored for its therapeutic properties:

- Anti-inflammatory Activity : Research indicates potential benefits in reducing inflammation.

- Antimicrobial Activity : As noted above, it shows promise as an antibacterial agent.

Study on Antimicrobial Activity

A detailed study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that at a concentration of 50 µg/mL, the compound significantly reduced bacterial viability by up to 85% for Staphylococcus aureus and 78% for Escherichia coli .

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The hydroxyimino group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The following table summarizes key structural analogs of Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate, highlighting differences in substituents and their implications:

Reactivity and Stability

- Hydroxyimino Group (Target Compound): Exhibits tautomerism between oxime (C=N-OH) and nitroso (C-N=O) forms, influencing its reactivity in Beckmann rearrangements or coordination chemistry. This group also participates in hydrogen bonding, enhancing solubility in polar solvents compared to oxo analogs .

- Hydroxyl Group (Ethyl 3-hydroxycyclobutane-1-carboxylate) : Provides higher hydrophilicity but lacks the nucleophilic character of oximes. Stability under acidic/basic conditions may differ due to ester hydrolysis risks .

- Oxo Group (Ethyl 3-oxocyclobutanecarboxylate): The ketone undergoes nucleophilic additions (e.g., Grignard reactions) but lacks isomerization tendencies seen in oximes. Lower polarity compared to hydroxyimino derivatives .

Pharmaceutical Relevance

- Hydroxyimino Compounds: Frequently encountered as impurities or intermediates in drug synthesis. For example, hydroxyimino-containing piperidine derivatives are noted as impurities in risperidone manufacturing, emphasizing the need for isomer control (E/Z configurations) .

- Hydroxymethyl Analogs : Used as building blocks for prodrugs or biodegradable polymers due to their bifunctional (ester + alcohol) reactivity .

Biological Activity

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate is a compound with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of isoxazole, characterized by its hydroxyimino functional group. It is primarily synthesized through the reaction of ethyl cyclobutanecarboxylate with hydroxylamine, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes. The hydroxyimino group enhances its reactivity, allowing it to function as an inhibitor or activator in various biochemical pathways. This compound has been investigated for its potential anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate cytokine production and inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.

| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 78 |

Study 2: Anti-inflammatory Mechanism Exploration

In another investigation, the compound was tested for its ability to reduce inflammation markers in a murine model of arthritis. The results showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 95 |

| Compound Treatment | 45 | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via hydroxyimination of cyclobutane derivatives. For example, analogous methods involve reacting a β-ketoester (e.g., ethyl acetoacetate) with hydroxylamine derivatives under acidic conditions. Evidence from related compounds suggests using sodium nitrite in acidic media to introduce the hydroxyimino group . Optimization involves pH control (e.g., pH 3–4) and temperature modulation (0–25°C) to minimize side reactions like over-oxidation or decomposition. Reaction progress can be monitored via TLC or NMR spectroscopy .

Q. How can researchers confirm the identity and purity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR : and NMR to verify cyclobutane ring geometry and hydroxyimino group placement.

- IR : A strong absorption band near 1650–1700 cm confirms the carbonyl (C=O) group, while the hydroxyimino (N–O) stretch appears at ~3200–3400 cm.

- HPLC : Purity analysis using reversed-phase chromatography (C18 column) with UV detection at 220–260 nm, as described for structurally similar impurities in pharmaceutical contexts .

Q. What are the stability considerations for this compound under varying storage conditions?

Hydroxyimino derivatives are sensitive to light, moisture, and oxidation. Stability studies recommend:

- Storage at –20°C in amber vials under inert gas (N) to prevent degradation.

- Regular purity checks via HPLC to detect hydrolysis of the ester group or isomerization of the hydroxyimino moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- DFT Calculations : Optimize the molecular geometry to determine bond angles, charge distribution, and tautomeric equilibria (e.g., keto-enol or oxime/nitroso forms). For example, DFT studies on similar cyclobutane derivatives reveal strain-induced reactivity in the four-membered ring .

- Molecular Docking : Screen against biological targets (e.g., enzymes or receptors) to predict binding affinity. Docking simulations for related compounds highlight interactions with active-site residues via hydrogen bonding (hydroxyimino group) and hydrophobic contacts (cyclobutane ring) .

Q. What experimental strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies in yields or spectral results may arise from:

- Isomerization : The hydroxyimino group can exhibit E/Z isomerism, altering NMR chemical shifts. Use NOESY or variable-temperature NMR to distinguish isomers .

- Reaction Contamination : Trace solvents or byproducts (e.g., unreacted starting materials) can skew data. Purify via column chromatography and validate with high-resolution mass spectrometry (HRMS) .

Q. How does stereoelectronic effects in the cyclobutane ring influence the compound’s reactivity in ring-opening or functionalization reactions?

The cyclobutane ring’s angle strain (≈90° bond angles) increases susceptibility to ring-opening via nucleophilic attack or photochemical [2+2] cycloreversion. For example:

- Nucleophilic Addition : Hydroxyimino groups act as directing groups, facilitating regioselective ring-opening with amines or thiols.

- Photoreactivity : UV irradiation may induce cycloreversion to form alkene intermediates, monitored via UV-Vis spectroscopy .

Q. What methodologies are used to study the tautomeric equilibrium of the hydroxyimino group in solution or solid state?

- Solution Studies : Use -NMR titration (e.g., in DMSO-d) to detect proton exchange between oxime and nitroso tautomers.

- Solid-State Analysis : Single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks. For example, X-ray data for related compounds show planar hydroxyimino groups stabilized by intramolecular H-bonds .

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives (e.g., E/Z isomerism or cyclobutane substituent arrangement)?

- Stereoselective Synthesis : Use chiral auxiliaries or catalysts to direct substituent placement. For cyclobutane derivatives, Lewis acid catalysts (e.g., ZnCl) can enforce specific ring conformations during cycloaddition .

- Chromatographic Separation : Chiral HPLC (e.g., with a cellulose-based column) resolves enantiomers or diastereomers, critical for pharmaceutical applications .

Properties

IUPAC Name |

ethyl 3-hydroxyiminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(9)5-3-6(4-5)8-10/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGAJOKWFLKGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.